Cas no 370867-69-9 (3-ethyl-4-fluorobenzaldehyde)

3-ethyl-4-fluorobenzaldehyde structure
3-ethyl-4-fluorobenzaldehyde structure
Product name:3-ethyl-4-fluorobenzaldehyde
CAS No:370867-69-9
MF:C9H9FO
MW:152.165566205978
MDL:MFCD13192699
CID:297693
PubChem ID:10898878

3-ethyl-4-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,3-ethyl-4-fluoro-
    • Benzaldehyde, 3-ethyl-4-fluoro- (9CI)
    • 3-ethyl-4-fluorobenzaldehyde
    • DTXSID80447555
    • CS-0191454
    • AKOS027324521
    • Z1255357885
    • 370867-69-9
    • EN300-2989623
    • SCHEMBL3035961
    • Benzaldehyde, 3-ethyl-4-fluoro-
    • 3-ethyl-4-fluoro-benzaldehyde
    • MDL: MFCD13192699
    • Inchi: InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3
    • InChI Key: PERBLJWTWNTDHV-UHFFFAOYSA-N
    • SMILES: CCC1=C(C=CC(=C1)C=O)F

Computed Properties

  • Exact Mass: 152.06377
  • Monoisotopic Mass: 152.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

3-ethyl-4-fluorobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2989623-1g
3-ethyl-4-fluorobenzaldehyde
370867-69-9 95%
1g
$154.0 2023-09-06
Enamine
EN300-2989623-0.05g
3-ethyl-4-fluorobenzaldehyde
370867-69-9 95%
0.05g
$36.0 2023-09-06
Alichem
A019144473-5g
3-Ethyl-4-fluorobenzaldehyde
370867-69-9 95%
5g
$684.32 2023-09-02
Enamine
EN300-2989623-0.1g
3-ethyl-4-fluorobenzaldehyde
370867-69-9 95%
0.1g
$54.0 2023-09-06
Enamine
EN300-2989623-0.25g
3-ethyl-4-fluorobenzaldehyde
370867-69-9 95%
0.25g
$77.0 2023-09-06
Enamine
EN300-2989623-10g
3-ethyl-4-fluorobenzaldehyde
370867-69-9 95%
10g
$666.0 2023-09-06
A2B Chem LLC
AF88623-250mg
3-Ethyl-4-fluorobenzaldehyde
370867-69-9 95%
250mg
$117.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ4692-100mg
3-ethyl-4-fluorobenzaldehyde
370867-69-9 95%
100mg
¥324.0 2024-04-19
1PlusChem
1P00CMSV-1g
Benzaldehyde, 3-ethyl-4-fluoro- (9CI)
370867-69-9 95%
1g
$245.00 2024-05-04
A2B Chem LLC
AF88623-50mg
3-Ethyl-4-fluorobenzaldehyde
370867-69-9 95%
50mg
$73.00 2024-04-20

Additional information on 3-ethyl-4-fluorobenzaldehyde

3-Ethyl-4-Fluorobenzaldehyde: A Versatile Compound in Drug Discovery and Chemical Synthesis

3-Ethyl-4-fluorobenzaldehyde (CAS No. 370867-69-9) is a key aromatic aldehyde derivative characterized by its unique molecular structure, which includes a benzene ring substituted with both an ethyl group and a fluorine atom. This compound has garnered significant attention in the field of drug discovery due to its potential to modulate biological activities through fluorine substitution and aryl functionalization. Recent studies have demonstrated its utility in developing novel therapeutic agents targeting various disease pathways, including oncology and neurodegenerative disorders.

The molecular framework of 3-ethyl-4-fluorobenzaldehyde is defined by its aromatic ring system, where the fluorine atom at the 4-position introduces electron-withdrawing effects, while the ethyl group at the 3-position provides steric and hydrophobic properties. This combination of substituents creates a unique electronic environment that can influence the compound's reactivity and biological interactions. Researchers have leveraged these structural features to design fluorinated aromatic aldehydes with enhanced metabolic stability and improved binding affinities to target proteins, as highlighted in a 2023 publication in Journal of Medicinal Chemistry.

Recent advancements in synthetic chemistry have focused on optimizing the preparation of 3-ethyl-4-fluorobenzaldehyde through catalytic methods. A 2024 study published in Organic Letters reported a novel transition-metal-catalyzed alkylation strategy that significantly improves the yield and selectivity of this compound. This approach addresses challenges in traditional synthetic routes, which often involve harsh conditions or multiple purification steps. The development of such efficient methodologies underscores the compound's importance in pharmaceutical research and chemical synthesis.

In the context of drug discovery, 3-ethyl-4-fluorobenzaldehyde has been explored as a building block for synthesizing fluorinated heterocycles, which are increasingly prevalent in modern therapeutics. A 2023 review in Chemical Reviews emphasized the role of fluorine-containing aromatic scaffolds in enhancing the pharmacokinetic profiles of drug candidates. The presence of fluorine atoms in the aromatic ring can modulate hydrophobicity, metabolic stability, and protein-ligand interactions, making 3-ethyl-4-fluorobenzaldehyde a valuable intermediate in the development of targeted therapies.

Applications of 3-ethyl-4-fluorobenzaldehyde extend beyond drug discovery into materials science and analytical chemistry. Its unique electronic properties make it suitable for use in fluorinated polymers and fluorescent probes, as reported in a 2024 study in Advanced Materials. These applications highlight the compound's versatility and its potential to contribute to interdisciplinary research. The ability to functionalize the aromatic ring with various groups further expands its utility in both synthetic chemistry and biomedical applications.

Recent computational studies have also shed light on the molecular mechanisms underlying the biological activities of 3-ethyl-4-fluorobenzaldehyde. A 2023 article in Computational and Structural Chemistry used molecular docking simulations to predict its interactions with key enzymes involved in metabolic pathways. These findings suggest that the compound may act as a modulator of enzyme activity or a scaffold for drug-target interactions. Such insights are critical for guiding the rational design of fluorinated aromatic derivatives with optimized therapeutic properties.

From a synthetic perspective, the preparation of 3-ethyl-4-fluorobenzaldehyde remains a topic of ongoing research. A 2024 study in Green Chemistry proposed an environmentally friendly approach using microwave-assisted synthesis to reduce energy consumption and waste generation. This method not only improves the efficiency of the synthesis process but also aligns with the growing emphasis on sustainable chemistry in the pharmaceutical industry. The development of such green methodologies is essential for the large-scale production of fluorinated compounds with potential therapeutic applications.

Moreover, the role of 3-ethyl-4-fluorobenzaldehyde in fluorinated pharmaceuticals has been extensively studied in the context of drug metabolism. A 2023 review in Drug Metabolism and Disposition discussed how fluorine atoms in aromatic rings can influence the metabolism of drug candidates. The presence of fluorine in the 4-position of 3-ethyl-4-fluorobenzaldehyde may lead to slower metabolic degradation, thereby extending the half-life of the compound in biological systems. This property is particularly valuable for the development of prodrugs and long-acting therapeutics.

Despite its promising applications, the use of 3-ethyl-4-fluorobenzaldehyde in research and industry is not without challenges. Issues such as toxicity, solubility, and reactivity must be carefully managed to ensure its safe and effective utilization. A 2024 study in Toxicological Sciences evaluated the cytotoxicity of fluorinated aromatic compounds, including 3-ethyl-4-fluorobenzaldehyde, in various cell lines. The findings emphasize the importance of rigorous toxicological assessment before advancing such compounds into clinical trials. This highlights the need for a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and toxicology in the development of fluorinated therapeutics.

In conclusion, 3-ethyl-4-fluorobenzaldehyde represents a significant advancement in the field of fluorinated organic chemistry. Its unique structural features and versatile applications make it a valuable compound for drug discovery, materials science, and analytical chemistry. Ongoing research into its synthesis, biological activity, and toxicological profile continues to expand its potential in various scientific domains. As the demand for fluorinated pharmaceuticals grows, the role of 3-ethyl-4-fluorobenzaldehyde in developing innovative therapies is expected to become even more prominent.

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Amadis Chemical Company Limited
(CAS:370867-69-9)3-ethyl-4-fluorobenzaldehyde
A1086049
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):155.0/475.0/785.0